molecular formula C3H6O2 B037111 3-Hydroxypropanal CAS No. 2134-29-4

3-Hydroxypropanal

Cat. No. B037111
CAS RN: 2134-29-4
M. Wt: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
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Patent
US08044246B2

Procedure details

It is known that acetaldehyde is obtained with a yield of 26% in the dehydration of glycerol in supercritical water at 500° C. and 34.5 MPa and with a residence time of 90 s [Ant1985]. A free radical mechanism by dehydration of the glycerol to 3-hydroxy-propionaldehyde and homolytic cleavage of this intermediate to give acetaldehyde and formaldehyde is assumed for the stated conditions. An alternative mechanism via homolytic cleavage of acetol can be ruled out. The selectivity with respect to acetaldehyde is lower under near-critical water conditions at 360° C. and the same conditions. Addition of sodium hydrogen sulphate as acidic catalyst merely leads to an increase in the yield of acrolein, which presumably results from the acid-catalysed dehydration of 3-hydroxypropionaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[OH:4][CH2:5][CH:6]([CH2:8][OH:9])O>O>[OH:9][CH2:8][CH2:6][CH:5]=[O:4].[CH:1](=[O:3])[CH3:2].[CH2:1]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with a residence time of 90 s
Duration
90 s

Outcomes

Product
Name
Type
product
Smiles
OCCC=O
Name
Type
product
Smiles
C(C)=O
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.